molecular formula C8H10N4O B6009143 3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one

3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one

Cat. No.: B6009143
M. Wt: 178.19 g/mol
InChI Key: VYBAUAKMNPYQED-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is an organic compound that belongs to the class of secondary alkylarylamines. This compound is characterized by the presence of a triazole ring attached to a cyclohexenone structure. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential pharmacological activities .

Future Directions

The synthesis and study of 1,2,4-triazole derivatives continue to be an active area of research due to their pharmacological significance . Future research could focus on synthesizing “3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one” and studying its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexenone with aminoguanidine hydrochloride under microwave irradiation. This reaction typically proceeds via a nucleophilic opening of the cyclohexenone ring, followed by the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of microwave irradiation is particularly advantageous in industrial settings due to its ability to accelerate reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one apart from these similar compounds is its unique combination of the triazole ring and the cyclohexenone structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-7-3-1-2-6(4-7)11-8-9-5-10-12-8/h4-5H,1-3H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBAUAKMNPYQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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